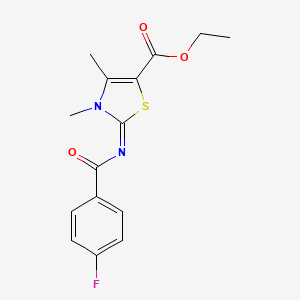

![molecular formula C13H19ClN2 B2696564 [(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine CAS No. 105479-08-1](/img/structure/B2696564.png)

[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

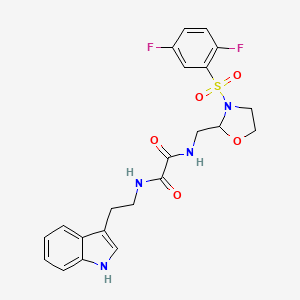

This compound, also known as [(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine dihydrochloride, has a CAS Number of 105479-11-6 . It has a molecular weight of 311.68 and its IUPAC name is N-(4-chlorobenzyl)-2-(1-pyrrolidinyl)ethanamine dihydrochloride . It is typically stored at room temperature and comes in the form of a powder .

Molecular Structure Analysis

The structure of this compound is determined by spectral (IR, 1H NMR), elemental analyses and X-ray diffraction data . The InChI code for this compound is 1S/C13H19ClN2.2ClH/c14-13-5-3-12(4-6-13)11-15-7-10-16-8-1-2-9-16;;/h3-6,15H,1-2,7-11H2;2*1H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, etc., are not provided in the search results.Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring, a key structural feature in this compound, is widely used by medicinal chemists. Its saturated scaffold offers several advantages:

Bioactive Molecules: Researchers have identified bioactive molecules containing the pyrrolidine ring and its derivatives. These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives. These compounds exhibit target selectivity and potential therapeutic effects .

Kinase Inhibition

The chiral moiety of [(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine influences kinase inhibition. Notably, it shows nanomolar activity against CK1γ and CK1ε. Further modifications can explore its potential in kinase-related diseases .

Antibacterial Activity

Structure-activity relationship (SAR) investigations revealed interesting trends:

Molecular Docking Studies

Researchers have performed molecular docking studies on related compounds as anti-HIV-1 agents. Although specific data on [(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine are scarce, exploring its binding interactions could be valuable .

Chemical Synthesis

Understanding synthetic strategies for constructing the pyrrolidine ring is crucial. Researchers have explored both ring construction from precursors and functionalization of preformed pyrrolidine rings (e.g., proline derivatives) .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific accidents occur .

Mecanismo De Acción

Target of Action

It is known that similar compounds interact with various receptors, contributing to their biological activity .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence various biological activities, suggesting that they may affect multiple pathways .

Result of Action

Similar compounds have been shown to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-pyrrolidin-1-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c14-13-5-3-12(4-6-13)11-15-7-10-16-8-1-2-9-16/h3-6,15H,1-2,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAOUOOMPFFUMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCNCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-(4-isopropylphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2696484.png)

![1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2696494.png)

![1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2696504.png)